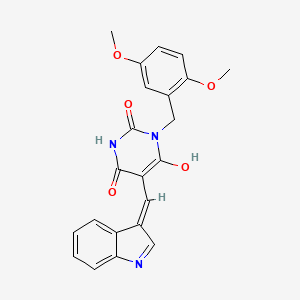![molecular formula C20H19FN4O B6103203 2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6103203.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone, also known as FP-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone is believed to exert its effects through inhibition of the phosphodiesterase 5 (PDE5) enzyme. PDE5 is involved in the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 leads to increased levels of cGMP, resulting in relaxation of smooth muscle and increased blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer activity, as well as vasodilation and relaxation of smooth muscle. These effects may be due to the inhibition of PDE5 and subsequent increase in cGMP levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its specificity for PDE5 inhibition, which allows for targeted effects on smooth muscle relaxation and blood flow. However, one limitation is that this compound may not be suitable for use in certain animal models due to differences in PDE5 expression and activity.
Future Directions
Future research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone could focus on its potential as a therapeutic agent for various conditions, including inflammation and cancer. Additionally, further studies could investigate the effects of this compound on different cell types and in different animal models to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone can be synthesized through a multistep process, starting with the reaction between 4-fluorobenzyl chloride and piperazine. This intermediate is then reacted with 2-chloro-6-phenylpyrimidine to yield this compound. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone has been studied for its potential as a drug candidate in various areas of research. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound had anticancer activity against breast cancer cells by inhibiting cell growth and inducing apoptosis.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)20-22-18(14-19(26)23-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBDOOHCSQVWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)

![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B6103186.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
![4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6103221.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![1-benzyl-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B6103236.png)